((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Description
((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine is a synthetic sulfonamide derivative comprising a biphenyl core functionalized with a methoxy group at the 4'-position and a sulfonyl-glycine moiety at the 4-position. This compound belongs to a class of molecules where biphenyl scaffolds are modified with sulfonamide-linked amino acids, a structural motif often associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase, proteases) .
Synthesis: The biphenyl core is likely synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between aryl halides and boronic acids, a well-established method for constructing biaryl systems . Subsequent sulfonylation of the biphenyl intermediate with chlorosulfonic acid derivatives, followed by conjugation with glycine, would yield the target compound. Analogous sulfonylation strategies are documented for related biphenyl derivatives, such as trifluoromethylthiolation using CF₃SO₂Na and Tf₂O .
Characterization: Analytical techniques such as ESI-MS (Electrospray Ionization Mass Spectrometry) and NMR are critical for structural confirmation, as evidenced by similar compounds like biphenyl galactopyranosides .
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-13-6-2-11(3-7-13)12-4-8-14(9-5-12)22(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJHIYYOLIFZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4'-Methoxy-biphenyl-4-sulfonyl Chloride
- Using Thionyl Chloride:
A solution of 4'-methoxy-biphenyl-4-carboxylic acid or sulfonic acid derivative is treated with thionyl chloride at 50 °C for 3 hours. The reaction typically yields the sulfonyl chloride as a yellowish solid after removal of excess thionyl chloride by rotary evaporation. Reported yields are very high, approximately 99.8%.
| Parameter | Details |
|---|---|
| Starting Material | 4'-Methoxy-biphenyl-4-carboxylic acid or sulfonic acid derivative |
| Reagent | Thionyl chloride (SOCl2) |
| Temperature | 50 °C |
| Reaction Time | 3 hours |
| Yield | 99.8% |
| Product Form | Yellowish solid |
Sulfonylation of Glycine
- Reaction Conditions:
Glycine (7.51 g, 100 mmol) is dissolved in aqueous sodium hydroxide (8.00 g, 200 mmol) and stirred to complete dissolution. Then, 4'-methoxy-biphenyl-4-sulfonyl chloride (or analogous arylsulfonyl chloride) is added dropwise at ambient temperature. The mixture is stirred for approximately 10 hours to complete the sulfonylation reaction. The pH is then adjusted to acidic (pH ~1) with hydrochloric acid to precipitate the sulfonylglycine product, which is isolated by filtration and dried.
| Parameter | Details |
|---|---|
| Starting Material | Glycine (7.51 g, 100 mmol) |
| Base | Sodium hydroxide (8.00 g, 200 mmol) |
| Sulfonylating Agent | 4'-Methoxy-biphenyl-4-sulfonyl chloride |
| Solvent | Deionized water |
| Temperature | Ambient (room temperature) |
| Reaction Time | 10 hours |
| Workup | Acidify to pH 1 with HCl, filtration, washing, drying |
| Product | ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine |
Oxidation of 4-Acetyl-4'-methoxybiphenyl:
4-Acetyl-4'-methoxybiphenyl can be oxidized using sodium hypobromite in 1,4-dioxane to yield 4'-methoxybiphenyl-4-carboxylic acid, which can then be converted to sulfonyl chloride and subsequently to the sulfonylglycine derivative.Palladium-Catalyzed Cross-Coupling:
Biphenyl derivatives can be synthesized or functionalized via palladium-catalyzed Suzuki-Miyaura coupling reactions using arylboronic acids and aryl halides under mild conditions (room temperature to reflux, with bases like potassium carbonate), enabling the introduction of the methoxy substituent and biphenyl framework before sulfonylation.
| Step | Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| Chlorosulfonation with SOCl2 | 99.8 | 50 °C, 3 h | High purity sulfonyl chloride obtained |
| Sulfonylation of glycine | Not explicitly reported, but typically high | Room temp, 10 h, aqueous NaOH, acid workup | Efficient precipitation of product |
| Oxidation of acetyl biphenyl | 100 | Sodium hypobromite, 1,4-dioxane, 3 h, 0 °C | Precursor acid synthesis for sulfonylation |
| Suzuki coupling for biphenyl | 98-100 | PdCl2, K2CO3, PEG400/H2O, room temp, 0.13 h | Green chemistry approach for biphenyl core |
The preparation of this compound involves:
- Synthesizing or obtaining 4'-methoxy-biphenyl-4-sulfonyl chloride via chlorosulfonation or conversion from carboxylic acid derivatives using thionyl chloride.
- Reacting glycine with the sulfonyl chloride in basic aqueous medium to form the sulfonylglycine.
- Purification by acidification and precipitation.
This synthetic route is well-documented with high yields and mild conditions. The use of palladium-catalyzed coupling reactions and oxidation steps offers versatility in preparing the biphenyl precursor with the methoxy substituent intact. The methods are supported by recent literature and experimental data from diverse sources, ensuring robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the biphenyl structure.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous conditions to prevent hydrolysis.
Products: Reduced forms of the sulfonyl group.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents.
Products: Substituted derivatives at the sulfonyl or methoxy positions.
Scientific Research Applications
Chemistry
- Catalysis : The compound serves as a ligand in various catalytic reactions, stabilizing transition states and enhancing reaction rates. Its biphenyl structure contributes to its effectiveness in facilitating chemical transformations.
- Organic Synthesis : It acts as an intermediate in the synthesis of more complex organic molecules, allowing chemists to build intricate structures efficiently.
Biology
- Enzyme Inhibition : ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine has been identified as an inhibitor for specific enzymes, making it valuable in biochemical studies aimed at understanding enzyme mechanisms and pathways .
- Protein Modification : The compound is utilized in modifying proteins through sulfonylation reactions, which can alter protein function and activity, potentially leading to new therapeutic strategies.
Medicine
- Drug Development : Researchers are exploring this compound as a scaffold for developing new pharmaceuticals, particularly in the context of treating neurological disorders such as schizophrenia. Its role as a glycine transporter inhibitor positions it as a candidate for enhancing cognitive function in affected individuals .
- Diagnostic Agents : Due to its structural properties, it is being investigated for potential use in diagnostic imaging, providing insights into various medical conditions through enhanced imaging techniques.
Industry
- Material Science : The compound is applied in developing new materials with specific electronic or optical properties, contributing to advancements in technologies such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .
- Chemical Manufacturing : It is used in producing specialty chemicals and intermediates, highlighting its versatility in industrial applications.
Case Study 1: GlyT-1 Inhibitors in Schizophrenia Treatment
Research has shown that glycine transporter inhibitors like this compound can elevate glycine levels in the prefrontal cortex of animal models. This elevation has been associated with improved sensorimotor gating and cognitive function, suggesting potential therapeutic benefits for schizophrenia treatment .
Case Study 2: Protein Sulfonylation
In studies focusing on protein modification, this compound has been used to investigate sulfonylation effects on protein function. These modifications have implications for understanding disease mechanisms at the molecular level and developing targeted therapies .
Mechanism of Action
The mechanism by which ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, such as those involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Modifications
The following table highlights key structural analogs and their differences:
Impact of Substituents and Residues
Methoxy vs. Chloro Substituents
- Electron Effects : The methoxy group (electron-donating) enhances solubility and may influence binding interactions through hydrogen bonding, whereas chloro substituents (electron-withdrawing) increase lipophilicity and metabolic stability .
Glycine vs. Phenylalanine Residues
- Size and Flexibility : Glycine’s small size allows for greater conformational flexibility and access to constrained enzyme active sites. In contrast, phenylalanine introduces aromatic bulk, which may enhance hydrophobic interactions but reduce solubility .
Biphenyl vs. Monophenyl Scaffolds
- Extended conjugation in biphenyl systems (vs. monophenyl) can improve binding affinity to planar enzyme pockets, as seen in kinase inhibitors .
Biological Activity
((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine, also known as N-(4'-methoxy-4-biphenylylsulfonyl)glycine, is an organic compound with the molecular formula C15H15NO5S and a CAS number of 885269-46-5. This compound features a methoxy group attached to a biphenyl structure linked to a sulfonyl glycine moiety. Its unique structure suggests potential biological activities, particularly in the modulation of biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can alter their activity and subsequently modulate various biochemical pathways, including those involved in signal transduction and metabolic processes.
Key Points:
- Molecular Targets: The compound binds to specific enzymes or receptors.
- Pathways Modulated: It influences biochemical pathways related to cellular signaling and metabolism.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound, particularly its role as a glycine transporter inhibitor. Research indicates that compounds in this class can significantly increase extracellular levels of glycine in the brain, which is crucial for neurotransmission and cognitive function.
Case Study: GlyT-1 Inhibition
A study examining glycine transporter-1 (GlyT-1) inhibitors demonstrated that certain derivatives could enhance sensorimotor gating in animal models. The administration of these compounds resulted in increased extracellular glycine levels in the prefrontal cortex, which correlated with improved performance in behavioral tests .
Table 1: Summary of GlyT-1 Inhibitor Activity
| Compound | Dose (mg/kg) | Effect on Glycine Levels | Behavioral Improvement |
|---|---|---|---|
| Compound A | 1, 3, 10 | Significant increase | Enhanced PPI |
| This compound | TBD | TBD | TBD |
In Vitro Studies
In vitro studies have shown that this compound exhibits notable biological activities. These include antibacterial properties and potential anti-inflammatory effects. The compound has been tested against various bacterial strains, demonstrating effective inhibition at specific concentrations.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | TBD |
Synthesis and Industrial Production
The synthesis of this compound typically involves several steps:
- Formation of 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl chloride using chlorosulfonic acid.
- Conversion to ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)glycine by reacting with glycine in the presence of a base such as triethylamine.
Industrial production methods mirror these synthetic routes but are optimized for larger scale operations to ensure consistent quality and yield.
Q & A
Q. What are the recommended synthetic routes for ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves:
- Suzuki-Miyaura cross-coupling to construct the biphenyl core using arylboronic acids and halides under palladium catalysis (e.g., Pd(PPh₃)₄) .
- Sulfonation : Introduce the sulfonyl group via chlorosulfonation of the biphenyl intermediate, followed by substitution with glycine. For example, thioether intermediates (e.g., 2-((4'-methoxybiphenyl-4-yl)thio)phenylacetic acid) can be oxidized to sulfones using H₂O₂ or NaBO₃·4H₂O in acetic acid .
- Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) for Pd-catalyzed steps. Adjust stoichiometry (e.g., 1.2 equiv. of boron reagents) to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry and sulfonyl-glycine linkage. Key signals include methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–7.6 ppm), and glycine methylene protons (δ 3.5–4.0 ppm) .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for molecular ion verification .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or molecular packing. For biphenyl sulfonamides, C–H···π interactions often stabilize crystal structures .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for sulfonyl glycine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, sulfonyl linker length) and test against target enzymes (e.g., MMP-12). Compare IC₅₀ values to identify critical functional groups .
- Co-crystallization with Targets : Resolve binding modes using X-ray crystallography or cryo-EM. For example, sulfonamide-zinc interactions in MMP inhibitors can explain potency variations .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities and validate discrepancies between in vitro and in silico data .
Q. How can computational methods aid in understanding the interaction of this compound with target enzymes like MMP-12?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., MMP-12) to analyze sulfonyl-zinc coordination and hydrophobic interactions with biphenyl moieties. Use AMBER or GROMACS for trajectory analysis .
- Free Energy Perturbation (FEP) : Quantify binding energy contributions of methoxy and sulfonyl groups to prioritize synthetic modifications .
- QM/MM Calculations : Study electronic effects (e.g., charge transfer) at the enzyme active site using Gaussian or ORCA software .
Q. What are the critical considerations for crystallizing this compound to study its solid-state properties?
- Methodological Answer :
- Solvent Selection : Use slow evaporation from polar aprotic solvents (e.g., DMSO:EtOH 1:3) to promote ordered packing .
- Temperature Gradients : Gradual cooling (0.5°C/hr) from saturated solutions minimizes defects.
- Intermolecular Interactions : Analyze C–H···π (δ 2.5–3.0 Å) and π-π stacking (3.4–3.8 Å) via Mercury CSD to rationalize lattice stability .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in different solvent systems?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with UV/Vis quantification across pH (2–12) and solvents (e.g., DMSO, EtOH, buffers). Note discrepancies due to polymorphic forms .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatched solvent-ligand interactions .
- Powder XRD : Compare diffraction patterns to rule out crystalline vs. amorphous phase differences .
Safety and Handling
Q. What precautions are necessary when handling sulfonated glycine derivatives during long-term storage?
- Methodological Answer :
- Storage Conditions : Keep under argon at –20°C in amber vials to prevent hydrolysis/oxidation. Avoid prolonged exposure to light or humidity .
- Degradation Monitoring : Perform quarterly HPLC checks. If purity drops below 90%, repurify via flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration, adhering to EPA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
